molecular formula C6H5NOS B6174310 2-isocyanato-3-methylthiophene CAS No. 76537-01-4

2-isocyanato-3-methylthiophene

Cat. No. B6174310
CAS RN: 76537-01-4
M. Wt: 139.2
InChI Key:
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Description

2-Isocyanato-3-methylthiophene is a chemical compound with the molecular formula C6H5NOS and a molecular weight of 139.18 . It is a thiophene derivative, which are important heterocyclic compounds with a wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of isocyanates, including this compound, can be achieved through various methods. One such method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another approach involves the oxidation of isonitriles to isocyanates using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . Additionally, a multicomponent reaction using isocyanides, elemental sulfur, and amine bases has been reported for the synthesis of isothiocyanates .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the microwave spectrum of 2-methylthiophene, a related compound, was recorded using a molecular-jet Fourier transform microwave spectrometer . This allowed for the determination of the semiexperimental equilibrium structure .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives, including this compound, are diverse. For instance, the microwave spectrum of 2-methylthiophene revealed A–E splittings from internal rotation of the methyl group . Additionally, the base-catalyzed reaction of thiols with isocyanates yielding thiourethanes has been recognized for its potential as a click reaction .

Safety and Hazards

2-Isocyanato-3-methylthiophene is classified as a dangerous substance. It has been assigned the signal word “Danger” and is classified under Class 6.1. The precautionary statements include P501-P261-P270-P271-P264-P280-P284-P302+P352-P342+P311-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P310+P330-P304+P340+P311-P403+P233-P405 . The hazard statements include H301+H331-H315-H319-H334-H335 .

Future Directions

The future directions for 2-isocyanato-3-methylthiophene could involve further exploration of its synthesis methods, molecular structure, and chemical reactions. For instance, the V3 value and the rotational constants A, B, C of 2-methylthiophene were calculated with a large number of different methods and basis sets for benchmarking purposes . Additionally, the development of functional polymeric surfaces via base-catalyzed thiol–isocyanate “click” reactions represents a promising future direction .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-isocyanato-3-methylthiophene can be achieved through a two-step process involving the synthesis of 2-bromo-3-methylthiophene followed by the reaction of the resulting compound with potassium cyanate.", "Starting Materials": [ "3-methylthiophene", "bromine", "potassium cyanate", "sodium iodide", "acetone", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-3-methylthiophene", "3-methylthiophene is reacted with bromine in the presence of sodium iodide and acetone to yield 2-bromo-3-methylthiophene.", "Step 2: Reaction of 2-bromo-3-methylthiophene with potassium cyanate", "2-bromo-3-methylthiophene is reacted with potassium cyanate in the presence of sodium hydroxide and water to yield 2-isocyanato-3-methylthiophene." ] }

CAS RN

76537-01-4

Molecular Formula

C6H5NOS

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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